molecular formula C11H15ClN2OS B8321531 1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide

1-(3-Chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide

Cat. No. B8321531
M. Wt: 258.77 g/mol
InChI Key: HHSPQGOUAFRHOF-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

DMF (a catalytic amount) was added to a thionyl chloride (15 ml) solution of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarboxylic acid (1.59 g), followed by stirring at 75° C. for 30 minutes. The reaction solution was subjected to evaporation under reduced pressure to obtain 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride. A THF (20 ml) solution of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride was added dropwise to a THF (20 ml) solution of hydrazine monohydrate (12.6 ml) at 0° C., followed by stirring at 0° C. for 3 hours. After the reaction solution and chloroform were added to a saturated aqueous sodium hydrogen carbonate solution, the organic layer was separated. The organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure to obtain 1.65 g of 1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbohydrazide (pale yellow solid).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[Cl:6][C:7]1[C:11]([CH3:12])=[CH:10][S:9][C:8]=1[C:13]1([C:18](Cl)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.O.[NH2:22][NH2:23].C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Cl:6][C:7]1[C:11]([CH3:12])=[CH:10][S:9][C:8]=1[C:13]1([C:18]([NH:22][NH2:23])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
1-(3-chloro-4-methyl-2-thienyl)cyclopentanecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(SC=C1C)C1(CCCC1)C(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
12.6 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(SC=C1C)C1(CCCC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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